Methyl 3-{[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]amino}-2-thiophenecarboxylate
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Overview
Description
“Methyl 3-{[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]amino}-2-thiophenecarboxylate” is a chemical compound . It is related to the compound “(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)-N-methylmethanamine” which has a CAS Number: 1000930-88-0 .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The InChI code for the related compound is 1S/C7H8ClN3S/c1-9-4-5-6 (8)10-7-11 (5)2-3-12-7/h2-3,9H,4H2,1H3 .Scientific Research Applications
Synthesis and Characterization
A study by Sedlák et al. (2008) explored the synthesis of carboxamides and their conversion to dihydro-imidazol-5-ones through base-catalysed ring closure reactions. This process involved the manipulation of chemical structures similar to the compound , showcasing the versatility of these compounds in chemical synthesis (Sedlák et al., 2008).
Bioactivity Studies
Li et al. (2010) synthesized a series of 3,6-disubstituted 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles, which bear structural similarity to the compound of interest. These were investigated for their inhibitory activity against E. coli methionine aminopeptidase, indicating potential applications in antibacterial research (Li et al., 2010).
Genotoxic and Carcinogenic Potentials
Lepailleur et al. (2014) focused on thiophene derivatives, closely related to the compound , examining their genotoxic, mutagenic, and carcinogenic potentials. This study underscores the importance of understanding the safety profile of such compounds in pharmaceutical and agrochemical applications (Lepailleur et al., 2014).
Novel Triazafulvalene System
Uršič et al. (2010) reported on the synthesis of derivatives involving a triazafulvalene system, similar to the molecular structure of the compound of interest. This work suggests potential applications in the development of new materials with unique electronic properties (Uršič et al., 2010).
Electropolymerization and Electrochromic Properties
Pang et al. (2007) discussed the electropolymerization of thiophene derivatives, demonstrating their potential in creating electrochromic materials. This highlights the possible use of such compounds in electronic display technologies (Pang et al., 2007).
Mechanism of Action
Mode of Action
Compounds with similar structures have been shown to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been shown to influence various biochemical pathways, leading to downstream effects .
Result of Action
Related compounds have been shown to exhibit anti-inflammatory activity comparable to that of standard ibuprofen .
Properties
IUPAC Name |
methyl 3-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylideneamino]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3O2S2/c1-18-11(17)9-7(2-4-19-9)14-6-8-10(13)15-12-16(8)3-5-20-12/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXMGVUKFTKZOPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)N=CC2=C(N=C3N2C=CS3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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